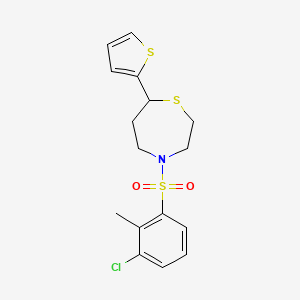

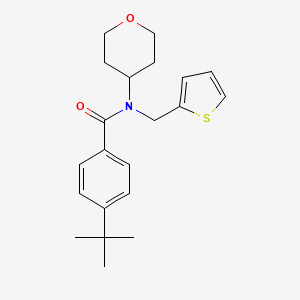

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. It has gained significant attention in the scientific community due to its potential applications in research and development.

Scientific Research Applications

Synthesis and Chemical Properties

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound that likely shares characteristics and applications with related sulfonamide and thiophene derivatives, given the specific details of the compound are scarce. Research into similar compounds highlights a range of applications, primarily in the synthesis of pharmaceuticals and materials with unique chemical properties. For instance, sulfonamide derivatives have been synthesized for their potential as antimicrobial agents. Such compounds, incorporating a sulfamoyl moiety, have shown promising results against both bacterial and fungal infections (Darwish et al., 2014). Furthermore, the synthesis of pro-apoptotic indapamide derivatives for anticancer applications suggests the versatility of sulfonamide compounds in therapeutic contexts (Yılmaz et al., 2015).

Antiviral and Anticancer Applications

Specific sulfonamide derivatives have been identified for their antiviral properties, particularly against the tobacco mosaic virus, indicating potential applications in plant protection or as leads for antiviral drug development (Chen et al., 2010). The exploration of 1,4-naphthoquinone derivatives, containing phenylaminosulfanyl moiety, has unveiled compounds with significant cytotoxic activity against human cancer cell lines, suggesting their potential as cancer therapeutics (Ravichandiran et al., 2019).

Material Science Applications

In material science, the synthesis of water-soluble and self-doped polythiophene derivatives demonstrates the utility of thiophene-based compounds in developing conductive polymers, which are crucial for electronic and optoelectronic applications (Turac et al., 2008). Additionally, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing high refractive indexes and small birefringences, illustrate the potential of sulfonamide and thiophene derivatives in creating advanced optical materials (Tapaswi et al., 2015).

Anticonvulsant Activity

Moreover, the development of 4-((4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfonyl)urea/thiourea derivatives and their evaluation for anticonvulsant activity highlight the medicinal chemistry applications of sulfonamide compounds, providing insights into their potential use in treating neurological disorders (Thakur et al., 2017).

properties

IUPAC Name |

4-(3-chloro-2-methylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S3/c1-12-13(17)4-2-6-16(12)23(19,20)18-8-7-15(22-11-9-18)14-5-3-10-21-14/h2-6,10,15H,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDXRMNPUGKKLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-5-{[(N'-{[(4-methoxyphenyl)methylidene]amino}carbamimidoyl)sulfanyl]methyl}-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrobromide](/img/structure/B2677774.png)

![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)

![N-[1-(Cyanomethyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2677783.png)

![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)